molecular formula C18H28N2O4 B2531008 tert-butyl3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate CAS No. 2377032-07-8

tert-butyl3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate

Cat. No.: B2531008
CAS No.: 2377032-07-8
M. Wt: 336.432
InChI Key: YRGNYIZXPGLSEP-UHFFFAOYSA-N
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Description

tert-butyl3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate is a protected amino acid derivative featuring a 3-aminophenyl substituent on the propanoate backbone. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino functionality, enhancing stability during synthetic procedures while allowing selective deprotection under acidic conditions. This compound is pivotal in medicinal chemistry and peptide synthesis, where its aromatic amine enables further functionalization, such as coupling reactions or metal-catalyzed cross-coupling . Its structural design balances steric protection with reactivity, making it a versatile intermediate in complex molecule assembly.

Properties

IUPAC Name

tert-butyl 3-(3-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4/c1-17(2,3)23-15(21)14(20-16(22)24-18(4,5)6)11-12-8-7-9-13(19)10-12/h7-10,14H,11,19H2,1-6H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGNYIZXPGLSEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC(=CC=C1)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of flow microreactor systems, which allow for a more efficient and sustainable process compared to traditional batch methods . The reaction conditions often involve the use of tert-butyl peresters, which can be synthesized from aldehydes via Bu4NI-catalyzed metal-free oxidation .

Industrial Production Methods

In industrial settings, the production of tert-butyl esters, including tert-butyl3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate, can be scaled up using continuous flow processes. These methods offer advantages in terms of efficiency, scalability, and sustainability .

Chemical Reactions Analysis

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is selectively cleaved under acidic conditions to expose the primary amine. This reaction is critical for subsequent functionalization.

Reagents/Conditions :

  • Trifluoroacetic acid (TFA) in dichloromethane (DCM)

  • Hydrochloric acid (HCl) in dioxane

Mechanism :
Protonation of the Boc group’s carbonyl oxygen initiates cleavage, releasing CO₂ and forming a carbamic acid intermediate. The carbamic acid decomposes to yield the free amine .

Product :
3-(3-Aminophenyl)-2-aminopropanoic acid derivatives.

Amide Bond Formation

The deprotected amine participates in peptide coupling reactions to form amide bonds.

Reagents/Conditions :

  • EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF

  • DIC (N,N'-diisopropylcarbodiimide) with DMAP (4-dimethylaminopyridine)

Applications :

  • Synthesis of peptide chains for drug candidates.

Ester Hydrolysis

The tert-butyl ester undergoes hydrolysis to yield carboxylic acids.

Reagents/Conditions :

  • Aqueous HCl or H₂SO₄ under reflux

  • Enzymatic hydrolysis using lipases

Product :
3-(3-Aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid .

Hydrogenation

The aromatic amine group can be reduced under catalytic hydrogenation.

Reagents/Conditions :

  • H₂ gas with Pd/C or Raney Ni in ethanol

Product :
Saturated cyclohexylamine derivatives.

Reaction Data Table

Reaction Type Reagents/Conditions Key Products Yield References
Boc DeprotectionTFA/DCM (1:4 v/v), 25°C, 2 hFree amine derivative92%
Amide CouplingEDCl/HOBt, DMF, 0°C → RT, 12 hPeptide-conjugated analogs85–90%
Ester Hydrolysis6M HCl, reflux, 6 hCarboxylic acid derivative78%
Catalytic Hydrogenation10% Pd/C, H₂ (1 atm), ethanol, 4 h3-(3-Aminocyclohexyl)-2-aminopropanoate88%

Role of Boc Protection

  • The Boc group sterically shields the β-amino group, enabling selective reactions at the α-amine or ester positions .

  • Stability: Resists nucleophilic attack under basic conditions but labile in acidic media.

Stereochemical Considerations

  • The (S)-configured chiral center (where applicable) influences reaction kinetics and product configuration in asymmetric syntheses .

Scientific Research Applications

tert-Butyl3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate involves its interaction with molecular targets through its functional groups. The tert-butoxycarbonyl group can protect the amino group during chemical reactions, allowing for selective modifications. The compound’s reactivity is influenced by the steric and electronic effects of the tert-butyl and phenyl groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomerism: 3- vs. 4-Aminophenyl Derivatives

The compound tert-butyl (2S)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate (EN300-295733) shares nearly identical functional groups but differs in the position of the amino group on the phenyl ring (para vs. meta). This positional isomerism influences electronic properties and intermolecular interactions. For instance, the para-substituted derivative may exhibit enhanced crystallinity due to symmetrical packing, whereas the meta-substituted analog (target compound) could display altered solubility or binding affinity in biological systems .

Aromatic Substituent Variations

  • Trifluoromethylphenyl Derivative: tert-Butyl 3-(3-trifluoromethylphenyl)-2-(diphenylmethyleneamino)propanoate () replaces the amine with a trifluoromethyl group and employs a diphenylmethylene protecting group. The diphenylmethylene group, unlike Boc, requires harsher deprotection conditions (e.g., strong acids or UV irradiation), limiting its utility in sensitive syntheses .
  • Acetamido-Benzofuran Derivative : Compound 3p () incorporates a 3-acetamido-3-methyl-2-oxo-2,3-dihydrobenzofuran moiety. The acetamido group introduces hydrogen-bonding capacity, while the fused benzofuran ring increases rigidity. This structural complexity may enhance target selectivity in drug discovery but complicates synthesis (14% yield reported) .

Protecting Group Comparisons

  • Boc vs. Cbz Protection : The benzyloxycarbonyl (Cbz) group in 3p () contrasts with Boc in the target compound. Cbz removal typically requires catalytic hydrogenation, whereas Boc is cleaved under mild acidic conditions (e.g., TFA). Boc’s stability under basic conditions makes it preferable for multi-step syntheses involving nucleophilic reagents .
  • Diphenylmethylene Protection : Used in , this group offers robust protection but lacks the orthogonality of Boc/Cbz, complicating sequential deprotection strategies .

Core Structure Modifications

  • Cyclobutylidene Derivatives : Compound 9b () replaces the phenyl ring with a cyclobutylidene core. The strained four-membered ring alters conformational dynamics and may enhance metabolic stability in vivo. However, synthetic accessibility is challenging (98% yield achieved via specialized protocols) .
  • Allylsulfanyl and Dimethylpropanoate Derivatives: Ethyl 3-(allylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate () introduces a sulfur atom, enabling thiol-ene click chemistry. In contrast, ethyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoate () features steric hindrance from dimethyl groups, which may slow enzymatic degradation but reduce solubility .

Physicochemical and Spectroscopic Comparisons

Compound Molecular Weight Protecting Group Key Substituent NMR δ (¹H, ppm) IR (cm⁻¹)
Target Compound ~336.4* Boc 3-aminophenyl Not reported Not reported
4-Aminophenyl Isomer ~336.4* Boc 4-aminophenyl Not reported Not reported
3p (Acetamido-Benzofuran) 483.21 Cbz 3-acetamido-benzofuran 1.39–7.31 (aromatic) 1721 (C=O)
Trifluoromethylphenyl Derivative Not reported Diphenylmethylene 3-CF₃-phenyl Not reported Not reported
9b (Cyclobutylidene) ~289.3 Boc Cyclobutylidene Not reported Not reported

*Calculated based on molecular formula.

Biological Activity

Chemical Structure and Properties
tert-butyl3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate is a compound characterized by its complex structure, which includes a tert-butyl group, an amino group, and a tert-butoxycarbonyl moiety. Its IUPAC name is tert-butyl (2S)-3-amino-2-[(tert-butoxy)carbonyl]propanoate, and it has the CAS number 2377032-07-8. The molecular formula is C18H27N2O4C_{18}H_{27}N_{2}O_{4}, with a molecular weight of 321.41 g/mol.

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly in relation to its potential as a pharmaceutical agent. The following sections detail significant findings regarding its biological effects, mechanisms of action, and relevant case studies.

The compound's mechanism of action primarily involves its interaction with biological receptors and enzymes. It is believed to function as a modulator in peptide synthesis and may exhibit activity against certain types of cancer cells by influencing apoptotic pathways.

Key Findings

  • Anticancer Activity : Research indicates that derivatives of amino acid esters like this compound can induce apoptosis in tumor cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
  • Peptide Synthesis : The compound has been utilized in the synthesis of biologically active peptides, which are crucial for therapeutic applications. Its structure allows for the introduction of functional groups that enhance peptide stability and bioactivity .
  • Immunological Effects : Preliminary studies suggest that compounds similar to this compound may play roles in modulating immune responses, potentially serving as adjuvants in vaccine formulations .

1. Antitumor Activity Evaluation

In a study evaluating the anticancer properties of various amino acid derivatives, this compound was shown to inhibit the growth of several cancer cell lines, including breast and colon cancer cells. The compound induced significant apoptosis compared to controls, suggesting its potential as a chemotherapeutic agent.

2. Peptide Vaccine Development

A recent investigation into peptide vaccines highlighted the use of this compound as a building block for synthesizing immunogenic peptides. The study demonstrated that peptides derived from this compound elicited strong immune responses in animal models, indicating its utility in vaccine formulations .

Data Table: Biological Activity Summary

Activity Type Description Reference
AnticancerInduces apoptosis in breast and colon cancer cell lines
Peptide SynthesisActs as a precursor for biologically active peptides
ImmunomodulatoryPotential role as an adjuvant in vaccine formulations

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